1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine
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Overview
Description
1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine typically involves the reaction of pyrazole derivatives with pyrrolidine. One common method includes the alkylation of pyrazole with a pyrrolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrazole derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds.
Scientific Research Applications
1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.
Pyrazole derivatives: Compounds with similar pyrazole structures, such as 1-phenyl-3-methyl-1h-pyrazol-5-amine.
Uniqueness
1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a pyrrolidine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c11-10-8-12-14(9-10)7-3-6-13-4-1-2-5-13/h8-9H,1-7,11H2 |
InChI Key |
QVBOEGDVDOABKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C=C(C=N2)N |
Origin of Product |
United States |
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